- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules, Molecules, 2022, 27(17),
Cas no 911434-05-4 (5-bromo-2-methyl-3-nitro-pyridine)
5-bromo-2-methyl-3-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-methyl-3-nitropyridine
- 5-Bromo-2-methyl-3-nitro-pyridine
- 5-Bromo-3-nitropicoline
- 5-Bromo-3-nitro-2-picoline
- PubChem13809
- KSC496E9T
- Bromo-2-methyl-3-nitropyridine
- FZZLWWNOYMHSIS-UHFFFAOYSA-N
- EBD31579
- BCP23059
- Pyridine,5-bromo-2-methyl-3-nitro
- BBL103306
- STL557116
- SBB055609
- PB18952
- HP13468
- SY004458
- BC003809
- A
- 5-Bromo-2-methyl-3-nitropyridine (ACI)
- 5-Bromo-2-methyl-3-nitropyridine, AldrichCPR
- GS-5937
- B4070
- AC-9430
- SCHEMBL742711
- MFCD09031419
- 911434-05-4
- CS-W014827
- EN300-97054
- 5-Bromo-3-nitro-2-methylpyridine
- AKOS005257126
- DB-029085
- J-516969
- DTXCID00599343
- DTXSID10648593
- 5-bromo-2-methyl-3-nitro-pyridine
-
- MDL: MFCD09031419
- Inchi: 1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
- InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=NC=C(Br)C=1)=O
Computed Properties
- Exact Mass: 215.95300
- Monoisotopic Mass: 215.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.709
- Melting Point: 38.0 to 42.0 deg-C
- Boiling Point: 253ºC
- Flash Point: 107ºC
- Refractive Index: 1.599
- PSA: 58.71000
- LogP: 2.58390
5-bromo-2-methyl-3-nitro-pyridine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
-
Hazardous Material Identification:
5-bromo-2-methyl-3-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-2-methyl-3-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139418-1g |
5-bromo-2-methyl-3-nitro-pyridine |
911434-05-4 | ≥98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139418-5g |
5-bromo-2-methyl-3-nitro-pyridine |
911434-05-4 | ≥98% | 5g |
¥104.90 | 2023-09-04 | |
| Fluorochem | 049683-1g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049683-10g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 98% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 049683-25g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 98% | 25g |
£50.00 | 2022-03-01 | |
| Alichem | A023022452-1kg |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 97% | 1kg |
$1321.00 | 2023-08-31 | |
| ChemScence | CS-W014827-10g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 99.24% | 10g |
$38.0 | 2022-04-26 | |
| ChemScence | CS-W014827-25g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 99.24% | 25g |
$89.0 | 2022-04-26 | |
| ChemScence | CS-W014827-100g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 99.24% | 100g |
$257.0 | 2022-04-26 | |
| ChemScence | CS-W014827-500g |
5-Bromo-2-methyl-3-nitropyridine |
911434-05-4 | 99.24% | 500g |
$1191.0 | 2022-04-26 |
5-bromo-2-methyl-3-nitro-pyridine Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 6 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.4 Reagents: Sulfuric acid Solvents: Water ; 6 h, 120 °C
1.5 Reagents: Sodium carbonate ; pH 8
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, neutralized, 0 °C
- Improvement of synthesis process of 6-methyl-5-nitro-3-pyridylboronic acid pinacol ester, Huaxue Yanjiu Yu Yingyong, 2015, 27(1), 82-84
5-bromo-2-methyl-3-nitro-pyridine Raw materials
- 5-bromo-2-chloro-3-nitro-pyridine
- 1,3-diethyl propanedioate
- 2-(5-Bromo-3-nitropyridin-2-yl)malonic acid diethyl ester
5-bromo-2-methyl-3-nitro-pyridine Preparation Products
5-bromo-2-methyl-3-nitro-pyridine Suppliers
5-bromo-2-methyl-3-nitro-pyridine Related Literature
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-bromo-2-methyl-3-nitro-pyridine
5-Bromo-2-Methyl-3-Nitro-Pyridine: A Comprehensive Overview
5-Bromo-2-Methyl-3-Nitro-Pyridine (CAS No. 911434-05-4) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its potential in advanced chemical synthesis and material engineering. The compound's structure features a pyridine ring substituted with bromine at position 5, a methyl group at position 2, and a nitro group at position 3, making it a versatile building block for further chemical modifications.
The synthesis of 5-Bromo-2-Methyl-3-Nitro-Pyridine involves a series of carefully controlled reactions, often leveraging modern catalytic techniques and green chemistry principles. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and electrophilic substitution, to optimize the synthesis process. These studies highlight the importance of reaction conditions, such as temperature, pressure, and solvent choice, in achieving desired outcomes.
One of the most promising applications of 5-Bromo-2-Methyl-3-Nitro-Pyridine lies in its use as an intermediate in the synthesis of advanced materials. For instance, this compound has been employed in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that incorporating 5-Bromo-2-Methyl-3-Nitro-Pyridine into MOFs can significantly enhance their stability under harsh conditions, opening new avenues for industrial applications.
In addition to its role in materials science, 5-Bromo-2-Methyl-3-Nitro-Pyridine has shown potential in pharmaceutical research. The compound's unique electronic properties make it a valuable component in drug design and development. Researchers have investigated its ability to act as a scaffold for bioactive molecules, particularly in the context of anti-cancer drug discovery. Preliminary findings suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cells, making them promising candidates for further preclinical studies.
The environmental impact of 5-Bromo-2-Methyl-3-Nitro-Pyridine has also been a topic of interest among scientists. Given its chemical stability and potential persistence in the environment, understanding its degradation pathways is crucial for ensuring sustainable practices. Recent research has focused on microbial degradation mechanisms and photodegradation processes to assess the compound's environmental fate. These studies aim to develop strategies for minimizing ecological risks associated with its production and use.
From an analytical perspective, accurate characterization of 5-Bromo-2-Methyl-3-Nitro-Pyridine is essential for quality control and research purposes. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are commonly employed to confirm the compound's identity and purity. Additionally, X-ray crystallography has been utilized to determine its molecular structure with high precision, providing valuable insights into its stereochemistry and packing arrangements.
In conclusion, 5-Bromo-2-Methyl-3-Nitro-Pyridine (CAS No. 911434-05-4) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across materials science, pharmaceuticals, and environmental studies underscore its importance as a versatile chemical entity. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in advancing technological and scientific frontiers.
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